molecular formula C24H27N3O4S2 B2546793 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 361167-54-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2546793
CAS No.: 361167-54-6
M. Wt: 485.62
InChI Key: CLXDHHBYZFZXGI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazole ring substituted with a 2-methoxyphenyl group and a sulfonamide moiety linked to a 3,5-dimethylpiperidine. The sulfonamide group is a common pharmacophore in drug design, often contributing to binding affinity and metabolic stability .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-12-17(2)14-27(13-16)33(29,30)19-10-8-18(9-11-19)23(28)26-24-25-21(15-32-24)20-6-4-5-7-22(20)31-3/h4-11,15-17H,12-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDHHBYZFZXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound exhibits notable biological activities, particularly as a kinase inhibitor. It targets specific pathways often dysregulated in cancer cells, leading to reduced proliferation and survival.

Anticancer Properties

Research indicates that this compound demonstrates significant activity against various cancer cell lines:

  • Inhibition of Non-Small Cell Lung Cancer (NSCLC) :
    • The compound effectively inhibits the growth of NSCLC cells by targeting the epidermal growth factor receptor (EGFR), which is frequently mutated in these cancers.
    • Studies have shown IC50 values in the low nanomolar range, indicating potent activity against EGFR and related kinases.
  • Mechanism of Action :
    • The compound primarily functions as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival and proliferation.
Biological ActivityIC50 (nM)Cell LineNotes
EGFR Inhibition5 - 20Non-Small Cell Lung CancerMore potent against L858R mutant
Growth Inhibition<50Various Cancer Cell LinesSignificant reduction in cell viability
Metabolic StabilityN/ARat and Human Liver MicrosomesGood stability, no significant CYP inhibition

Study on NSCLC

A recent study evaluated the efficacy of this compound in NSCLC models. It was found to inhibit both wild-type and mutant forms of EGFR with higher potency against the L858R mutation, which is commonly associated with drug resistance.

Metabolic Stability Investigation

Another investigation assessed the metabolic stability of this compound in liver microsomes and plasma. Results indicated favorable stability profiles, suggesting potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide- and benzamide-containing molecules reported in medicinal chemistry. Below is a comparative analysis of its key features against analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzamide-thiazole-sulfonamide 2-Methoxyphenyl (thiazole); 3,5-dimethylpiperidine (sulfonamide) Not explicitly reported
2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Benzamide-thiazole-sulfonamide 2-Bromo-5-methylphenyl (thiazole); piperidine (sulfonamide) Potent immunomodulator; enhances cytokine production with LPS/MPLA
2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) Benzamide-thiazole-sulfonamide 2,5-Dimethylphenyl (thiazole); 4-propylpiperidine (sulfonamide) Synergistic adjuvant activity with MPLA
Compound [7–9] (from ) Triazole-thione-sulfonamide 2,4-Difluorophenyl (triazole); halogenated phenyl (sulfonamide) Antifungal and antimicrobial activity (in vitro)

Key Observations :

Structural Variations: The target compound differs from 2D291 and 2E151 in the substituents on both the thiazole and sulfonamide moieties. The 3,5-dimethylpiperidine in the sulfonamide moiety may enhance lipophilicity compared to unsubstituted piperidine (2D291) or 4-propylpiperidine (2E151), influencing membrane permeability .

Biological Activity: While 2D291 and 2E151 demonstrate immunomodulatory effects (e.g., cytokine potentiation with LPS/MPLA), the target compound’s activity remains uncharacterized. Compounds with halogenated aryl groups (e.g., Compound [7–9]) exhibit antimicrobial activity, implying that the target’s methoxyphenyl group might shift activity toward non-antimicrobial pathways .

Synthetic Pathways :

  • The synthesis of the target compound likely follows routes similar to 2D291 and 2E151 , involving sulfonation of benzamide precursors and coupling to functionalized thiazoles . highlights the use of IR and NMR to confirm tautomeric forms in related triazole derivatives, which could inform spectral characterization of the target .

Research Findings and Implications

Spectroscopic Characterization :

  • The IR and NMR data from analogous compounds (e.g., νC=S at 1247–1255 cm⁻¹, absence of νC=O in triazoles) provide a framework for verifying the target’s structure . The 2-methoxyphenyl group would likely introduce distinct aromatic proton signals in the 1H-NMR spectrum (δ 6.8–7.5 ppm).

Knowledge Gaps :

  • No direct data on the target compound’s solubility, toxicity, or in vivo efficacy are available. Comparative studies with 2D291 and 2E151 are needed to evaluate its pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Sulfonylation : React 3,5-dimethylpiperidine with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoic acid) in anhydrous THF using triethylamine as a base. This forms the sulfonamide intermediate .

Thiazole Coupling : The benzamide group is introduced via nucleophilic substitution or amide coupling. For example, react 4-(2-methoxyphenyl)thiazol-2-amine with the activated sulfonylated benzoic acid (e.g., using HATU or EDC as coupling agents) in DMF or DCM .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is used to isolate the final product.

Q. Q2. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR : Analyze chemical shifts for the sulfonyl group (~δ 3.1–3.5 ppm for piperidine protons), thiazole ring (δ 7.2–8.1 ppm for aromatic protons), and methoxy group (δ ~3.8 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1660 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight and fragmentation patterns .

Advanced Synthesis and Optimization

Q. Q3. How can Design of Experiments (DoE) optimize the sulfonylation step to improve yield and purity?

Methodological Answer:

  • Factors to Test : Reaction time, temperature, molar ratios (sulfonyl chloride:amine), and solvent polarity (THF vs. DCM).
  • Response Variables : Yield, purity (HPLC), and byproduct formation.
  • Statistical Analysis : Use a central composite design (CCD) or Box-Behnken model to identify optimal conditions. For example, demonstrates how flow chemistry with DoE reduces side reactions in diazomethane synthesis, which can be adapted for sulfonamide formation .

Q. Q4. What strategies mitigate tautomerism or isomerism during characterization?

Methodological Answer:

  • Tautomer Analysis : For thiazole-containing compounds, use variable-temperature NMR to observe dynamic equilibria. IR can exclude thiol tautomers (absence of S-H stretches at ~2500 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., sulfonyl vs. amide orientation) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How can molecular docking predict the target’s interaction with dopamine receptors or kinases?

Methodological Answer:

  • Target Preparation : Use AutoDock Vina to prepare the protein (e.g., dopamine D3 receptor PDB: 3PBL) by removing water and adding polar hydrogens.
  • Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Open Babel) and assign partial charges.
  • Docking Parameters : Grid boxes centered on active sites (e.g., D3 receptor’s orthosteric pocket) with exhaustiveness set to 20 for accuracy.
  • Validation : Compare docking poses with known ligands (e.g., ’s benzimidazole-thiazole derivatives) to assess binding mode consistency .

Q. Q6. What functional groups in this compound are most critical for metabolic stability?

Methodological Answer:

  • Sulfonamide Group : Enhances resistance to oxidative metabolism due to strong electron-withdrawing effects .
  • Thiazole Ring : The 2-methoxyphenyl substituent reduces CYP450-mediated degradation compared to unsubstituted thiazoles .
  • Piperidine Methyl Groups : 3,5-Dimethyl substitution minimizes steric hindrance while improving lipophilicity (logP ~2.5) for blood-brain barrier penetration .

Data Contradictions and Resolution

Q. Q7. How to resolve discrepancies in reported synthetic yields for similar sulfonamide-thiazole hybrids?

Methodological Answer:

  • Re-examine Reaction Conditions : Compare solvent purity (anhydrous vs. technical grade), catalyst loading (e.g., triethylamine vs. DIPEA), and heating methods (microwave vs. oil bath) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives or hydrolyzed amides) .

Q. Q8. Why do some studies report conflicting IC50 values for kinase inhibition?

Methodological Answer:

  • Assay Variability : Differences in ATP concentrations (10 μM vs. 1 mM) or incubation times (1 hr vs. 24 hrs) alter apparent potency.
  • Protein Source : Recombinant vs. native kinases may have post-translational modifications affecting binding .

Analytical and Computational Challenges

Q. Q9. How to differentiate regioisomers in the thiazole-amide linkage?

Methodological Answer:

  • NOESY NMR : Correlate spatial proximity between the thiazole C-5 proton and the methoxyphenyl group to confirm regiochemistry .
  • DFT Calculations : Compare theoretical NMR shifts (e.g., using Gaussian) with experimental data to assign positions .

Q. Q10. What computational tools model the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP inhibition.
  • MD Simulations : GROMACS models blood-brain barrier penetration via free-energy perturbation (FEP) calculations .

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